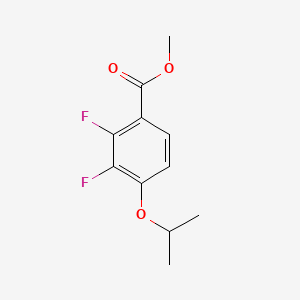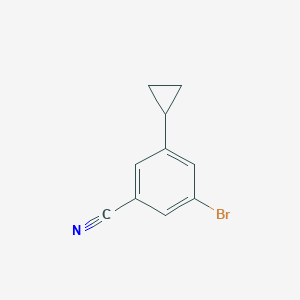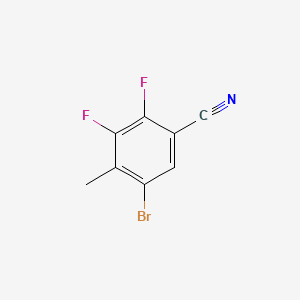![molecular formula C19H18N2O4 B14019917 2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione CAS No. 88695-48-1](/img/structure/B14019917.png)
2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the isoindoline-1,3-dione core structure is significant due to its role in various pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method includes the condensation of phthalic anhydride with 4-methoxybenzylamine in the presence of a suitable solvent such as toluene, followed by refluxing the mixture overnight . The reaction conditions often require the use of a catalyst like trimethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can optimize the reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Phthalimide Derivatives: These compounds also contain the isoindoline-1,3-dione core but have different substituents that can alter their pharmacological properties.
Uniqueness
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit cyclooxygenase enzymes sets it apart from other similar compounds, making it a valuable candidate for further research in anti-inflammatory drug development .
Propriétés
Numéro CAS |
88695-48-1 |
|---|---|
Formule moléculaire |
C19H18N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O4/c1-20(13-7-9-15(25-2)10-8-13)11-14(22)12-21-18(23)16-5-3-4-6-17(16)19(21)24/h3-10H,11-12H2,1-2H3 |
Clé InChI |
YKDJGOSQADCYPI-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


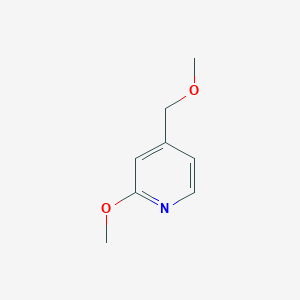
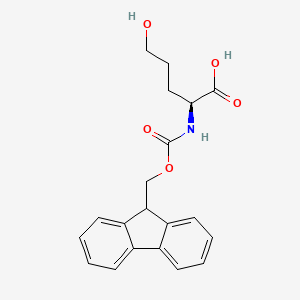
![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)
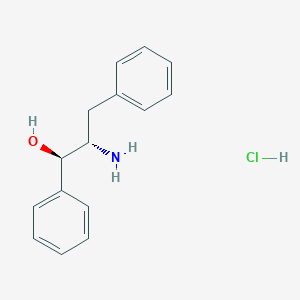

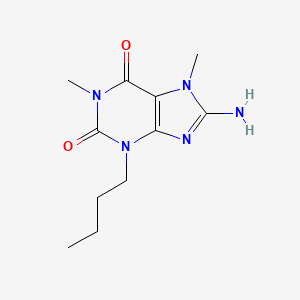
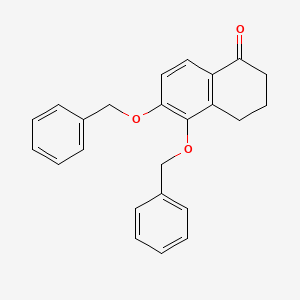
![2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester (Rebamipide Impurity)](/img/structure/B14019890.png)

